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Compound of Interest

Compound Name: 5-iodo-Indirubin-3'-monoxime

Cat. No.: B2814196 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

selectivity of a kinase inhibitor is paramount for its potential therapeutic application. This guide

provides a detailed comparison of the kinase selectivity profile of 5-iodo-Indirubin-3'-
monoxime against a panel of kinases, alongside a comparative analysis with other well-

characterized kinase inhibitors. This report summarizes the available quantitative data, details

experimental methodologies, and provides visual representations of relevant signaling

pathways and experimental workflows.

Executive Summary
5-iodo-Indirubin-3'-monoxime is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-

3β), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5), with IC50

values in the low nanomolar range.[1][2][3][4] While a comprehensive screen against a full

kinome panel for this specific analog is not publicly available, the data points to a focused

activity profile against these key kinases. In contrast, alternative inhibitors such as CHIR99021

demonstrate high selectivity for GSK-3, while compounds like Roscovitine and Flavopiridol

exhibit broader or different CDK inhibition profiles. This guide aims to provide a clear, data-

driven comparison to aid in the selection and application of these inhibitors in research and

drug discovery.

Selectivity Profile of 5-iodo-Indirubin-3'-monoxime
5-iodo-Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural compound

known for its kinase inhibitory activity. The introduction of an iodine atom at the 5' position and
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a monoxime at the 3' position of the indirubin scaffold enhances its potency against specific

kinases.

Table 1: IC50 Values of 5-iodo-Indirubin-3'-monoxime against Primary Kinase Targets

Kinase Target IC50 (nM)

GSK-3β 9[1][2]

CDK5/p25 20[1][2]

CDK1/cyclin B 25[1][2]

Note: The IC50 values are derived from in vitro radiometric kinase assays.

While the primary targets are well-defined, the activity of 5-iodo-Indirubin-3'-monoxime
against a broader kinase panel is not extensively documented in publicly accessible databases.

However, studies on related indirubin derivatives suggest that they can also inhibit other

kinases, such as DYRKs, to varying degrees.[5]

Comparative Analysis with Alternative Kinase
Inhibitors
To contextualize the selectivity of 5-iodo-Indirubin-3'-monoxime, a comparison with other

kinase inhibitors targeting similar pathways is essential.

CHIR99021: A highly selective ATP-competitive inhibitor of GSK-3.[6][7][8][9] Roscovitine

(Seliciclib): A purine analog that selectively inhibits several CDKs.[10][11] Flavopiridol

(Alvocidib): A broad-spectrum CDK inhibitor that also targets other kinases.[12][13][14]

Table 2: Comparative Kinase Inhibition Profiles
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Kinase Target

5-iodo-
Indirubin-3'-
monoxime
(IC50, nM)

CHIR99021
(IC50, nM)

Roscovitine
(IC50, nM)

Flavopiridol
(IC50, nM)

GSK-3β 9[1][2] 6.7[8][9] >10,000 280[13]

GSK-3α
Data not

available
10[8][9] >10,000

Data not

available

CDK1/cyclin B 25[1][2] >1000 180 30[14]

CDK2/cyclin E
Data not

available
>1000 50 170[14]

CDK5/p25 20[1][2] >1000 100
Data not

available

CDK4/cyclin D1
Data not

available
>1000 >10,000 100[14]

CDK7/cyclin H
Data not

available
>1000 800 875[13]

CDK9/cyclin T1
Data not

available
>1000 250-500 <100

Note: Data is compiled from various sources and experimental conditions may differ. Direct

comparison of absolute values should be made with caution.

Experimental Protocols
The determination of kinase inhibition profiles is crucial for understanding the selectivity of a

compound. A common and robust method is the in vitro radiometric kinase assay.

Detailed Protocol: In Vitro Radiometric Kinase Assay for
Inhibitor Profiling
This protocol provides a general framework for assessing the inhibitory activity of a compound

against a panel of protein kinases.
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1. Materials and Reagents:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM

EGTA)

[γ-³³P]ATP (specific activity ~3000 Ci/mmol)

Unlabeled ATP

Test compound (e.g., 5-iodo-Indirubin-3'-monoxime) dissolved in DMSO

96-well microtiter plates

Phosphocellulose paper (P81) or filter mats

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation cocktail

Scintillation counter

2. Assay Procedure:

Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mixture containing

the kinase, its specific substrate, and the kinase reaction buffer.

Add Inhibitor: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the

wells. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled

ATP to each well. The final ATP concentration should be close to the Km value for each

specific kinase to ensure accurate IC50 determination.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time,

ensuring the reaction is within the linear range.

Stop Reaction and Spot: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot an aliquot of the reaction mixture from each well onto a phosphocellulose filter mat.

Washing: Wash the filter mat extensively with the wash buffer to remove unincorporated [γ-

³³P]ATP.

Scintillation Counting: After drying the filter mat, place it in a scintillation vial with a

scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor

concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a

dose-response curve using appropriate software.
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Figure 1. Experimental workflow for a radiometric kinase assay.

Signaling Pathways Modulated by 5-iodo-Indirubin-
3'-monoxime
The primary targets of 5-iodo-Indirubin-3'-monoxime, GSK-3β, CDK1, and CDK5, are pivotal

regulators of numerous cellular processes.
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GSK-3β Signaling: GSK-3β is a key downstream component of multiple signaling pathways,

including the Wnt/β-catenin and PI3K/Akt pathways.[15][16][17][18][19] Its inhibition can lead to

the stabilization of β-catenin, impacting gene transcription related to cell proliferation and

differentiation.
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Figure 2. Simplified GSK-3β signaling pathways.
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CDK1 and CDK5 Signaling: CDK1 is a master regulator of the cell cycle, particularly the G2/M

transition.[20][21][22][23][24] Its inhibition leads to cell cycle arrest. CDK5 is crucial for neuronal

development, migration, and synaptic plasticity.[25][26][27][28][29] Its dysregulation is

implicated in neurodegenerative diseases.
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Figure 3. Overview of CDK1 and CDK5 signaling.

Conclusion
5-iodo-Indirubin-3'-monoxime is a potent inhibitor of GSK-3β, CDK1, and CDK5. While its full

kinome selectivity profile remains to be comprehensively elucidated in the public domain, the

available data suggests a more targeted profile compared to broad-spectrum inhibitors. For

researchers investigating the specific roles of these kinases, 5-iodo-Indirubin-3'-monoxime
represents a valuable tool. However, for studies requiring highly selective inhibition of GSK-3,

compounds like CHIR99021 may be more appropriate. Conversely, for broader inhibition of

CDKs, Flavopiridol could be considered. The choice of inhibitor should be guided by the

specific research question and a thorough understanding of the compound's selectivity profile.

Further broad-panel screening of 5-iodo-Indirubin-3'-monoxime would be highly beneficial to
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the research community to fully characterize its potential off-target effects and confirm its

selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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